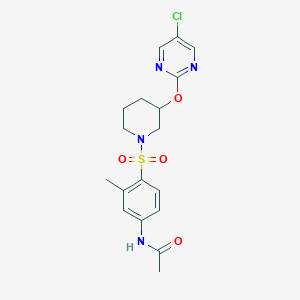

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide

Description

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide is a synthetic small molecule characterized by a piperidine sulfonyl core linked to a 3-methylphenylacetamide group and a 5-chloropyrimidin-2-yl ether moiety. Its design integrates a sulfonamide bridge for enhanced solubility and a chloropyrimidine group for target binding specificity.

Properties

IUPAC Name |

N-[4-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O4S/c1-12-8-15(22-13(2)24)5-6-17(12)28(25,26)23-7-3-4-16(11-23)27-18-20-9-14(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAOIMPVOVFVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1. Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl and acetamide moieties, under strong oxidizing conditions.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it into a sulfoxide or sulfide under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chloro-pyrimidine position.

2. Common Reagents and Conditions:

Oxidation: Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Employing reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Substitution: Conditions may include polar aprotic solvents like DMF (dimethylformamide) and bases such as potassium carbonate (K₂CO₃).

3. Major Products: The major products depend on the specific reactions and conditions. For instance, oxidation can yield N-oxide derivatives, while reduction may produce sulfoxide or sulfide forms. Substitution reactions typically modify the pyrimidine ring, introducing new substituents.

Scientific Research Applications

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide finds applications in several scientific domains:

Chemistry: Used as a building block for more complex molecules and as a reagent in various organic synthesis reactions.

Biology: Explored for its potential as a molecular probe in biochemical assays, particularly those involving enzyme inhibition and receptor binding studies.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials, such as advanced polymers and coatings, due to its unique structural properties.

Mechanism of Action

The exact mechanism of action of N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide varies depending on its application:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity or signaling pathways.

Pathways Involved: The compound can influence various biological pathways, including those related to cell signaling, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogs differ in heterocyclic cores, substituents, and target specificity:

Key Observations :

- Aromatic Substituents : The 5-chloropyrimidin-2-yl group in the target vs. 3-chloropyridin-4-yl in introduces additional nitrogen atoms, which may improve hydrogen-bonding interactions with target proteins.

- Molecular Weight : The target (~437.6 g/mol) is heavier than (395.9 g/mol) due to the piperidine core and pyrimidine moiety, which could influence pharmacokinetics (e.g., membrane permeability).

Pharmacological Profiles

- The sulfonyl group may enhance solubility, while the 3-methylphenylacetamide could improve metabolic stability.

- Compound 30 : Explicitly targets PI4KB (critical for viral replication), with a pyridazine-imidazo core enabling high potency (HRMS-confirmed purity). Its hydroxymethyl piperidine sulfonyl group likely mediates target engagement.

- Compound in : Lacks documented target data but shares a phenylacetamide backbone with the target, implying possible overlap in scaffold utility for medicinal chemistry optimization.

Physicochemical Properties

Analysis :

- The target’s moderate LogP balances lipophilicity and solubility, whereas Compound 30’s higher polarity aligns with its role as a kinase inhibitor requiring aqueous compatibility.

- The 3-methyl group in the target may reduce metabolic oxidation compared to unsubstituted phenyl rings in .

Biological Activity

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes several key functional groups, including a chloropyrimidine moiety and a piperidine ring, which are known for their biological significance. The molecular formula is , with a molecular weight of approximately 395.89 g/mol.

1. Antiviral Properties

Recent studies have explored the antiviral potential of compounds containing the chloropyrimidine structure. For instance, derivatives of 5-chloropyridine have shown activity against SARS-CoV proteases, suggesting that similar compounds may inhibit viral replication pathways. The mechanism often involves covalent bonding with active site residues in viral proteases, leading to reduced viral load in infected cells .

2. Enzyme Inhibition

The compound exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. In vitro studies indicate that piperidine derivatives can significantly inhibit these enzymes, which are crucial in various physiological processes and disease states such as Alzheimer's disease and urinary tract infections .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 |

| Urease | Non-competitive | 15.0 |

3. Antibacterial Activity

Compounds similar to this compound have been tested for antibacterial properties against various strains. The presence of the sulfonamide group is particularly notable for its antibacterial effects due to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific molecular targets:

- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their function.

- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, influencing neurological pathways.

- Antiviral Mechanism : As noted in antiviral studies, the compound may covalently bond to critical residues in viral proteases, disrupting their function and thereby inhibiting viral replication.

Case Studies

Several studies have highlighted the biological activities of related compounds:

- A study demonstrated that chloropyridinyl esters exhibited potent inhibition against SARS-CoV proteases, suggesting potential therapeutic applications in antiviral drug design .

- Research on piperidine derivatives showed promising results in inhibiting AChE and urease, indicating potential uses in treating neurodegenerative diseases and infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.